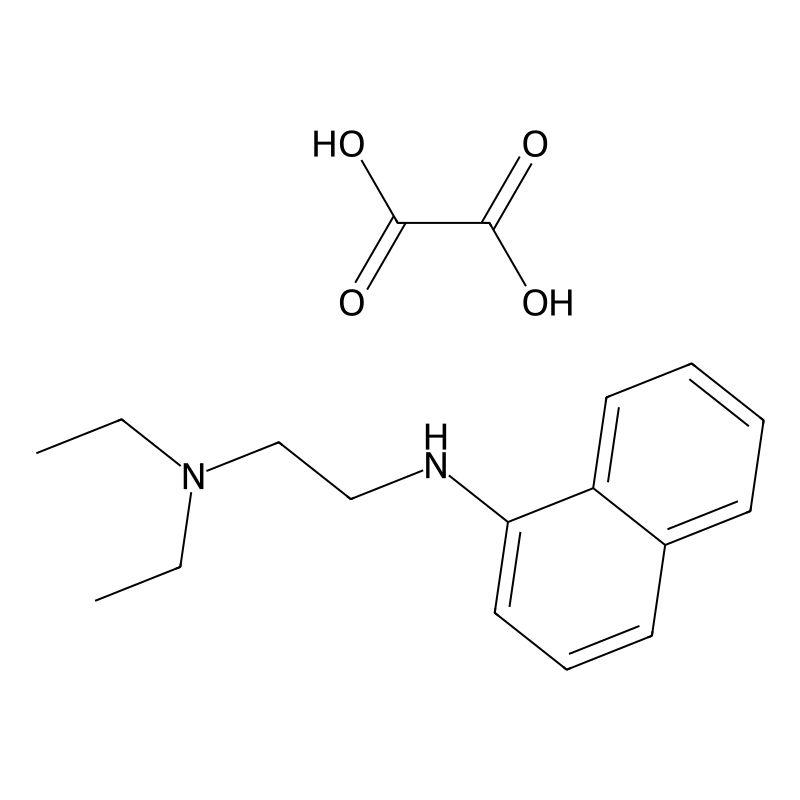

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate is a chemical compound characterized by its molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 g/mol. This compound features a naphthalene moiety, which contributes to its aromatic properties, and it is classified as an oxalate salt. The structure consists of two ethyl groups attached to the nitrogen atoms of an ethylenediamine backbone, along with an oxalate group that forms a salt with the amine. This compound is known for its potential applications in various fields, including analytical chemistry and biological studies.

The primary mechanism of action of NDENOX is related to its antibacterial properties. Studies suggest it binds to the bacterial cell membrane, interfering with the uptake of the antibiotic sulfadiazine []. However, the detailed molecular mechanism of this interaction remains unclear and requires further research.

- Acid-Base Reactions: The oxalate group can act as a weak acid, interacting with stronger bases.

- Complexation: The nitrogen atoms in the ethylenediamine portion can coordinate with metal ions, forming chelates that are useful in analytical chemistry.

- Reduction and Oxidation: The naphthalene moiety can undergo electrophilic substitution reactions or be oxidized under certain conditions.

These reactions are significant for its use in various chemical analyses and synthetic applications.

Research indicates that N,N-Diethyl-N'-1-naphthylethylenediamine oxalate exhibits notable biological activity. It has been studied for its potential effects on cell viability and proliferation. The compound shows toxicity when ingested or upon dermal contact, highlighting the necessity for careful handling in laboratory settings . Its interactions with biological systems may involve modulation of enzyme activity or cellular signaling pathways, although specific mechanisms require further investigation.

The synthesis of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate typically involves the following steps:

- Formation of N,N-Diethyl-N'-1-naphthylethylenediamine: This is achieved by reacting 1-naphthylamine with diethylamine in the presence of an appropriate catalyst.

- Oxalate Formation: The resulting amine is then reacted with oxalic acid to form N,N-Diethyl-N'-1-naphthylethylenediamine oxalate through neutralization.

These methods emphasize the importance of controlling reaction conditions to ensure high yields and purity of the final product.

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate has several applications:

- Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions through complexation.

- Biological Research: The compound serves as a tool in studying cellular processes due to its biological activity.

- Pharmaceutical Industry: It may have potential applications in drug formulation or as a lead compound for new therapeutic agents.

Interaction studies involving N,N-Diethyl-N'-1-naphthylethylenediamine oxalate often focus on its binding affinity with various metal ions and biological molecules. These studies help elucidate its role in biochemical pathways and its potential as a therapeutic agent. For instance, research has shown that it can effectively chelate transition metals, which may influence their bioavailability and activity within biological systems.

Several compounds share structural similarities with N,N-Diethyl-N'-1-naphthylethylenediamine oxalate, including:

- N,N-Diethyl-1-naphthylamine: Lacks the oxalate group but shares the naphthalene structure.

- N,N-Dimethyl-N'-1-naphthylethylenediamine: Similar structure but with methyl groups instead of ethyl groups.

- N,N-Bis(2-hydroxyethyl)-N'-1-naphthylethylenediamine: Contains hydroxyethyl groups, altering its solubility and reactivity.

Comparison TableCompound Name Structural Features Unique Properties N,N-Diethyl-N'-1-naphthylethylenediamine oxalate Ethyl groups, naphthalene moiety, oxalate salt Effective chelator for metal ions N,N-Diethyl-1-naphthylamine Ethyl groups, naphthalene moiety Lacks oxalate functionality N,N-Dimethyl-N'-1-naphthylethylenediamine Methyl groups instead of ethyl Different steric properties N,N-Bis(2-hydroxyethyl)-N'-1-naphthylethylenediamine Hydroxyethyl groups replacing ethyl Increased solubility and reactivity

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Diethyl-N'-1-naphthylethylenediamine oxalate | Ethyl groups, naphthalene moiety, oxalate salt | Effective chelator for metal ions |

| N,N-Diethyl-1-naphthylamine | Ethyl groups, naphthalene moiety | Lacks oxalate functionality |

| N,N-Dimethyl-N'-1-naphthylethylenediamine | Methyl groups instead of ethyl | Different steric properties |

| N,N-Bis(2-hydroxyethyl)-N'-1-naphthylethylenediamine | Hydroxyethyl groups replacing ethyl | Increased solubility and reactivity |

This comparison highlights the unique characteristics of N,N-Diethyl-N'-1-naphthylethylenediamine oxalate, particularly its chelating ability due to the presence of the oxalate group. Each similar compound presents distinct properties that may influence their respective applications in research and industry.